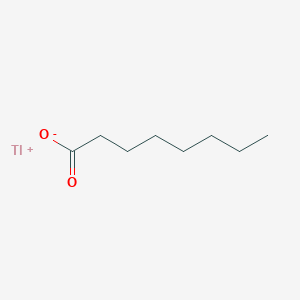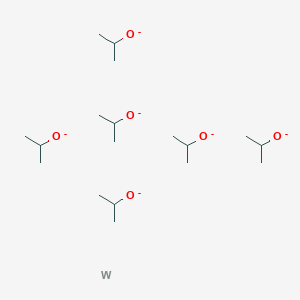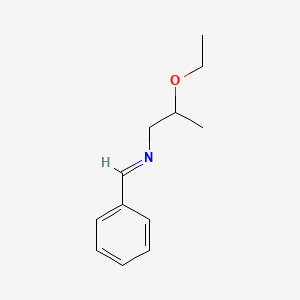![molecular formula C17H18ClN5O5 B13736136 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide CAS No. 33084-37-6](/img/no-structure.png)
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide typically involves multiple steps. The process begins with the nitration of benzamide to introduce nitro groups at specific positions on the benzene ring. This is followed by the introduction of the anilino group through a substitution reaction. The final step involves the addition of the 2-chloroethyl(ethyl)amino group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.
Aplicaciones Científicas De Investigación
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzoic acid
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzene
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzyl alcohol
Uniqueness
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
| 33084-37-6 | |
Fórmula molecular |
C17H18ClN5O5 |
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H18ClN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24) |
Clave InChI |
HMZZMBXJUXCVSL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)




![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)

